molecular formula C13H11NOS B3049867 10H-Phenothiazine, 10-methyl-, 5-oxide CAS No. 2234-09-5

10H-Phenothiazine, 10-methyl-, 5-oxide

Cat. No.: B3049867
CAS No.: 2234-09-5
M. Wt: 229.3 g/mol
InChI Key: LUXDKIVXVUWRQB-UHFFFAOYSA-N
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Description

Significance of the Sulfoxide (B87167) Moiety in Heterocyclic Systems

The sulfoxide group (S=O) is a highly polar functional group that imparts specific characteristics to the heterocyclic system. In the context of phenothiazines, the sulfoxide moiety acts as an electron-withdrawing group, which can influence the electron density distribution across the aromatic rings. mdpi.com This electronic perturbation affects the molecule's reactivity, photophysical properties, and interactions with biological targets. nih.govrsc.org Quantum mechanics and molecular mechanics calculations have shown that the presence of the sulfoxide group in phenothiazine (B1677639) derivatives leads to stronger negative electrostatic potentials around the ring system compared to the parent compounds. nih.govsemanticscholar.org This alteration in electrostatic potential can significantly impact how these molecules interact with other molecules, including biological receptors. nih.gov

Detailed Research Findings

Synthesis and Characterization

The primary synthetic route to 10H-Phenothiazine, 10-methyl-, 5-oxide is through the oxidation of 10-methylphenothiazine (B72558). Various oxidizing agents can be employed for this transformation. Studies on the oxidation kinetics of 10-methylphenothiazine in an acidic, oxygen-saturated medium have identified 10-methylphenothiazine 5-oxide as the main degradation product. The formation of this sulfoxide is a result of a direct reaction with oxygen. It has been observed that at lower pH values and higher temperatures, a byproduct, 3H-phenothiazine-3-one, can also be formed.

PropertyValue
Molecular Formula C13H11NOS
Molecular Weight 229.30 g/mol
CAS Number 2234-09-5
Synonyms 10-Methylphenothiazine 5-oxide, N-Methylphenothiazine S-oxide

Crystal Structure and Molecular Geometry

The molecular structure of phenothiazine derivatives is characterized by a non-planar, butterfly-like conformation of the central ring. X-ray crystallography studies of related phenothiazine 5-oxides reveal that the central thiazine (B8601807) ring adopts a boat conformation. nih.gov In the crystal structure of 10-methylphenothiazine, the precursor to the title compound, the dihedral angle between the two outer aromatic rings is approximately 39.53°. researchgate.net Upon oxidation to the sulfoxide, the geometry is further influenced by the S=O bond. For the parent 10H-Phenothiazine, 5-oxide, the dihedral angle between the two aromatic rings is reported to be 18.40°. nih.gov A study on 10H-phenothiazine 5-oxide reports an S=O bond distance of 1.498 (2) Å. nih.gov

Spectroscopic and Electrochemical Properties

The spectroscopic characterization of this compound and related compounds provides insights into their electronic structure. The presence of the sulfoxide group influences the absorption and emission spectra. Phenothiazine S-oxide and its N-alkyl analogs typically exhibit fluorescence in the 350–450 nm region. nih.gov

Electrochemical studies, such as cyclic voltammetry, have been employed to understand the redox behavior of phenothiazine derivatives. The oxidation of the sulfur atom to a sulfoxide generally makes the compound more difficult to oxidize further compared to the parent sulfide (B99878). nih.gov This is due to the electron-withdrawing nature of the sulfoxide group, which stabilizes the highest occupied molecular orbital (HOMO). rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methylphenothiazine 5-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-14-10-6-2-4-8-12(10)16(15)13-9-5-3-7-11(13)14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXDKIVXVUWRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944991
Record name 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one
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Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2234-09-5
Record name 10-Methylphenothiazine 5-oxide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 10h Phenothiazine, 10 Methyl , 5 Oxide and Its Analogues

Direct Oxidation Pathways of 10-Methyl-10H-Phenothiazine to the 5-Oxide

The most direct route to 10-methyl-10H-phenothiazine 5-oxide is the selective oxidation of its precursor, 10-methyl-10H-phenothiazine. The sulfur atom in the phenothiazine (B1677639) ring is susceptible to oxidation, readily forming the S-oxide. researchgate.net The primary challenge in these syntheses is controlling the reaction to prevent the formation of the sulfone (5,5-dioxide) and other byproducts. cdnsciencepub.comnih.gov The degradation kinetics of 10-methylphenothiazine (B72558) show that the 5-oxide is the main product of oxidation. nih.gov

Peroxyacids are highly effective reagents for the selective oxidation of sulfides to sulfoxides. Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available option known for its versatility in organic synthesis. researchgate.netrsc.org The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758), at controlled temperatures to ensure selectivity for the sulfoxide (B87167) over the sulfone. The electrophilic oxygen atom of the peracid attacks the nucleophilic sulfur atom of the 10-methyl-10H-phenothiazine. Careful stoichiometry, usually one equivalent of m-CPBA, is employed to favor the formation of the mono-oxidized product.

Table 1: Example Conditions for Peracid-Mediated Oxidation
Oxidizing AgentSubstrateSolventKey ParametersPrimary Product
m-Chloroperoxybenzoic acid (m-CPBA)10-Methyl-10H-phenothiazineDichloromethaneControlled temperature (e.g., 0 °C to room temp.); 1 equivalent of oxidant10H-Phenothiazine, 10-methyl-, 5-oxide

Hydrogen peroxide (H₂O₂) is an attractive "green" oxidant due to its low cost and the fact that its only byproduct is water. nih.gov However, its reaction with sulfides can be slow and may require catalysts or specific reaction conditions to proceed efficiently and selectively. Various methods have been developed to activate H₂O₂ for the synthesis of phenothiazine sulfoxides.

One approach involves using aqueous hydrogen peroxide in the presence of a catalyst system, such as a tungstate (B81510) complex with a phase-transfer catalyst. nih.govchemrxiv.org Acetic acid can also be used as a solvent or co-solvent, which can form peracetic acid in situ, a more potent oxidizing agent. researchgate.net Studies on the oxidation of phenothiazine and its N-alkyl derivatives have shown that reagents like H₂O₂ can yield the corresponding sulfoxides. cdnsciencepub.com

Table 2: Hydrogen Peroxide-Based Oxidation Systems
SystemCatalyst/ActivatorTypical ConditionsReported Yield (for related phenothiazines)
Aqueous H₂O₂Tungstate complex / Phase-transfer catalystBiphasic system, room temperature95% nih.govchemrxiv.org
Aqueous H₂O₂Aqueous nitrous acidRoom temperature74-95% nih.govchemrxiv.org
H₂O₂Acetic acid (forms peracetic acid in situ)Controlled temperatureVariable

Synthesis of Related Phenothiazine Sulfoxides and Sulfones

The synthetic principles applied to 10-methyl-10H-phenothiazine 5-oxide are broadly applicable to a range of phenothiazine derivatives. The ability to modulate the oxidation state of the sulfur atom is a key strategy for altering the electronic and photophysical properties of these compounds. rsc.org

The selective oxidation of the sulfur atom in various phenothiazine derivatives is a well-established transformation. nih.gov The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide or proceeds to the sulfone.

To Sulfoxide : Mild oxidizing conditions are required. Besides m-CPBA and catalyzed H₂O₂, other reagents like ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) with oxygen have been used, yielding sulfoxides with high selectivity. nih.gov Nitric oxide has also been reported as an effective oxidant for this transformation. nih.govchemrxiv.org

To Sulfone : Stronger oxidizing conditions or an excess of the oxidizing agent will typically lead to the formation of the sulfone (S,S-dioxide). For instance, using more than two equivalents of m-CPBA or H₂O₂ under more forcing conditions (e.g., higher temperature or longer reaction times) can complete the oxidation to the sulfone state. acs.org

Electrochemical methods also offer a controlled route to both sulfoxides and sulfones by tuning the applied potential. nih.gov

The oxidation of a sulfur heteroatom in phenothiazines is conceptually related to the N-oxidation of nitrogen-containing heterocycles. Heterocyclic N-oxides are a significant class of compounds with diverse biological activities and synthetic utility. nih.govacs.org The formation of an N→O bond can stabilize a molecule and improve the oxygen balance. mdpi.com

Common methods for N-oxidation mirror those used for S-oxidation and include:

Peroxyacids : Reagents like m-CPBA, peracetic acid, and peroxytrifluoroacetic acid are highly effective for converting tertiary amines and N-heterocycles to their corresponding N-oxides. researchgate.netnih.gov

Hydrogen Peroxide Systems : H₂O₂ is frequently used, often in conjunction with catalysts or activators. The urea-hydrogen peroxide adduct (UHP) is a stable and easily handled solid source of H₂O₂. organic-chemistry.org Metal catalysts, such as those based on molybdenum, can also facilitate N-oxidation with H₂O₂. nih.gov

These methods provide a toolbox for the selective oxidation of heteroatoms in various heterocyclic systems. researchgate.net

Precursor Chemistry and Phenothiazine Ring Formation (Contextual)

The synthesis of 10-methyl-10H-phenothiazine 5-oxide relies on the availability of its precursor, 10-methyl-10H-phenothiazine. This, in turn, is derived from the parent 10H-phenothiazine ring system. The construction of this tricyclic scaffold is a fundamental process in the chemistry of this class of compounds.

The classic method for synthesizing phenothiazine is the Bernthsen synthesis , first reported in 1883, which involves the reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures, often with a catalyst like iodine. wikipedia.orgslideshare.net

More contemporary and versatile syntheses often rely on the intramolecular cyclization of 2-substituted diphenyl sulfides. wikipedia.orgresearchgate.net For example, an o-aminodiphenyl sulfide (B99878) can undergo cyclization under basic conditions, sometimes involving a Smiles rearrangement, to form the phenothiazine ring. researchgate.net Once the 10H-phenothiazine core is formed, the nitrogen at the 10-position can be readily alkylated. The synthesis of 10-methyl-10H-phenothiazine is typically achieved by treating phenothiazine with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com

Reaction Mechanisms and Chemical Transformations of 10h Phenothiazine, 10 Methyl , 5 Oxide

Oxidation Processes Beyond Initial Sulfoxide (B87167) Formation

The sulfur atom in the sulfoxide is in an intermediate oxidation state, making it susceptible to further oxidation. Additionally, the phenothiazine (B1677639) ring system can undergo electron transfer processes to form radical species.

The oxidation of the sulfoxide moiety in 10-methylphenothiazine (B72558) 5-oxide leads to the formation of the corresponding sulfone, 10-methylphenothiazine-5,5-dioxide. This conversion involves the addition of a second oxygen atom to the sulfur, elevating its oxidation state. Various oxidizing agents can achieve this transformation, and the choice of reagent can influence the selectivity and yield of the sulfone product. researchgate.netorganic-chemistry.org

The general mechanism for the oxidation of phenothiazine derivatives to sulfoxides and subsequently to sulfones has been described, often proceeding through electrochemical methods or by using chemical oxidants. nih.gov For instance, the electrochemical oxidation of phenothiazines can yield both sulfoxide and sulfone products, with the reaction conditions dictating the final product. chemrxiv.org Systems like permanganate (B83412) supported on manganese dioxide and hydrogen peroxide with specific catalysts are effective for oxidizing sulfides to sulfones, a process that inherently includes the sulfoxide as an intermediate. organic-chemistry.org

Several methods have been developed for the selective synthesis of N-alkylphenothiazine sulfones. These methods often employ strong oxidizing agents that can convert the sulfoxide to the sulfone. researchgate.net

Table 1: Selected Methods for Oxidation of N-Alkylphenothiazines
Starting MaterialOxidizing SystemPrimary ProductReference
10-AlkylphenothiazinesNitric AcidSulfoxides researchgate.net
10-Alkylphenothiazinesm-chloroperoxybenzoic acid (m-CPBA)Sulfones researchgate.net
10-AlkylphenothiazinesKMnO₄/H₂OSulfones researchgate.net
Phenothiazine DerivativesElectrochemical OxidationSulfoxides and/or Sulfones nih.gov

The phenothiazine nucleus is readily oxidized electrochemically. The oxidation of the parent compound, 10-methylphenothiazine (MPT), is a reversible, one-electron process that forms a stable radical cation (MPT•+). chemrxiv.orgacs.org This species is often intensely colored. nih.gov Upon application of a higher potential, this radical cation can be further oxidized to a dication (MPT2+), which tends to be less stable. acs.org

The electrochemical behavior of phenothiazine derivatives is a key aspect of their chemistry. Cyclic voltammetry studies show that the initial oxidation forms a radical cation, and subsequent scans can reveal irreversible processes, indicating the generation of new chemical species from the reactive intermediates. chemrxiv.orgbham.ac.uk

While much of the research focuses on the oxidation of the parent MPT, the sulfoxide itself can participate in redox processes. Studies on related phenothiazine S-oxides have identified redox couples corresponding to the formation of an S-oxide radical cation. bham.ac.uk The oxidation process for 10-methylphenothiazine 5-oxide can therefore proceed via pathways involving the generation of radical cations, which are key intermediates in its electrochemical transformations. The presence of the sulfoxide group modifies the electronic properties of the ring, influencing the potential at which these oxidation events occur.

Table 2: Electrochemical Oxidation Potentials for 10-Methylphenothiazine (MPT)
ProcessRedox Potential (vs Li/Li⁺)ProductReference
MPT → MPT•⁺ + e⁻+3.70 VRadical Cation acs.org
MPT•⁺ → MPT²⁺ + e⁻+4.2 VDication acs.org

Reduction Pathways of the Sulfoxide Moiety

The sulfoxide group can be reduced back to a sulfide (B99878), a transformation known as deoxygenation. This process is valuable for regenerating the parent N-alkylphenothiazine from its sulfoxide metabolite or derivative.

The reduction of 10-methylphenothiazine 5-oxide involves the removal of the oxygen atom from the sulfur center. Several chemical methods have been reported for the deoxygenation of sulfoxides. One reported method involves the use of oxalyl chloride and ethyl vinyl ether in acetone (B3395972). mdpi.com This system provides a scalable and efficient means of sulfoxide reduction without the use of problematic chlorinated solvents. mdpi.com Another reported promoter for the deoxygenation of sulfoxides is 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC), which offers high yields and chemoselectivity under solvent-free conditions. organic-chemistry.org

The general mechanism for such reductions often begins with the electrophilic activation of the sulfoxide oxygen, making it a better leaving group. mdpi.com Subsequent reaction with a nucleophile or a reducing agent completes the removal of the oxygen and regeneration of the sulfide.

The selectivity of the reduction process is crucial to ensure that only the sulfoxide is reduced without affecting other functional groups in the molecule. Reaction conditions such as the choice of solvent, reagent, and temperature play a significant role.

For the deoxygenation method using oxalyl chloride and ethyl vinyl ether, acetone is used as a Class 3 solvent, which is more environmentally benign than chlorinated solvents like dichloromethane (B109758) that are used in other methods. mdpi.com The reaction proceeds rapidly at room temperature. mdpi.com The use of TAPC is noted for its excellent chemoselectivity, meaning it specifically targets the sulfoxide group for deoxygenation while leaving other parts of the molecule intact. organic-chemistry.org The choice of a specific reducing system can therefore be tailored to the desired outcome, prioritizing speed, yield, scalability, or environmental impact.

Rearrangement Reactions

While oxidation and reduction are the primary transformations for 10-methylphenothiazine 5-oxide, rearrangement reactions are also mechanistically plausible, particularly involving reactive intermediates. During certain oxidation processes, intermediates are formed that can potentially undergo molecular reorganization.

In the context of self-sensitized photooxidation, it has been proposed that the reaction of 10-methylphenothiazine with singlet oxygen proceeds through a zwitterionic persulfoxide intermediate. rsc.org In the presence of proton donors, this intermediate can be protonated, facilitating further reactions. rsc.org Similarly, during electrochemical oxidation, the formation of radical species is followed by an attack from nucleophiles (like hydroxide (B78521) ions in non-anhydrous solvents), leading to an intermediate that can undergo rearrangement to form the final sulfoxide product. chemrxiv.org While specific, large-scale skeletal rearrangements of 10-methylphenothiazine 5-oxide are not widely documented, these examples highlight that rearrangement of transient intermediates is a key feature of its reaction pathways.

Acid-Catalyzed Rearrangements (e.g., to Hydroxyphenothiazines)

The acid-catalyzed rearrangement of sulfoxides, particularly in the context of forming hydroxylated derivatives, often invokes the Pummerer rearrangement. wikipedia.orgorganicreactions.org This reaction typically involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an acid anhydride (B1165640), such as acetic anhydride. wikipedia.org For 10H-Phenothiazine, 10-methyl-, 5-oxide, while direct rearrangement to a hydroxyphenothiazine is a complex process, a Pummerer-type mechanism can be postulated as an initial step.

The mechanism commences with the activation of the sulfoxide oxygen by an acid or acid anhydride. wikipedia.org In the presence of acetic anhydride, the oxygen atom of the sulfoxide attacks one of the carbonyl carbons of the anhydride, leading to the formation of an acyloxysulfonium ion. A subsequent elimination, facilitated by a base (such as the acetate (B1210297) ion formed in the first step), generates a sulfonium (B1226848) ion intermediate. wikipedia.org This electrophilic species can then be attacked by a nucleophile. In the classic Pummerer rearrangement, the nucleophile is the acetate ion, leading to an α-acetoxy sulfide. wikipedia.org

However, for the formation of a hydroxyphenothiazine, the reaction would need to proceed differently. It is conceivable that under aqueous acidic conditions, water could act as the nucleophile, attacking one of the aromatic rings of the phenothiazine nucleus, which is activated by the electron-withdrawing sulfonium group. Subsequent tautomerization and loss of a proton would lead to the formation of a hydroxyphenothiazine. The degradation of 10-methylphenothiazine in acidic media has been observed to yield 10-methylphenothiazine 5-oxide, and at lower pH and higher temperatures, other degradation products are formed, suggesting a complex reaction landscape where such rearrangements could occur. nih.gov

Step Description Intermediate/Product
1Protonation/Acylation of the sulfoxide oxygenAcyloxysulfonium ion
2Elimination of a proton from an adjacent carbon or rearrangementSulfonium ion / Thial cation
3Nucleophilic attack by water on the aromatic ringHydroxylated intermediate
4Deprotonation and tautomerizationHydroxyphenothiazine

Halogenation Mechanisms of Cyclic Sulfoxides

The halogenation of cyclic sulfoxides like this compound can be achieved using various halogenating agents, such as N-halosuccinimides (NCS for chlorination, NBS for bromination). acs.org The mechanism of this reaction is believed to proceed through the formation of a halosulfonium salt intermediate.

The reaction is initiated by the nucleophilic attack of the sulfoxide oxygen on the electrophilic halogen of the N-halosuccinimide. This results in the formation of an O-halosulfonium intermediate. This intermediate is highly reactive and can undergo further transformations. One possible pathway involves the rearrangement of the halogen to an adjacent carbon atom, although this is less common for aromatic systems.

A more plausible mechanism for a cyclic sulfoxide fused to aromatic rings involves an electrophilic aromatic substitution pattern. The halosulfonium group, being strongly electron-withdrawing, deactivates the phenothiazine ring system towards electrophilic attack. However, under forcing conditions or with appropriate catalysts, halogenation of the aromatic ring may occur. Alternatively, reactions at the sulfur atom can lead to the formation of halosulfonium salts which can then react with nucleophiles. The oxidation of sulfides to sulfoxides can be readily achieved with N-halosuccinimides, highlighting the reactivity of the sulfur center towards these reagents. researchgate.net

Thermal Decomposition Pathways (Pyrolysis)

The thermal decomposition, or pyrolysis, of sulfoxides is a well-studied reaction that typically proceeds through a syn-elimination mechanism, analogous to the Cope elimination of amine oxides. This reaction generally requires the presence of a β-hydrogen atom, which is abstracted by the sulfoxide oxygen in a concerted, five-membered transition state to form an alkene and a sulfenic acid.

In the case of this compound, the molecule lacks β-hydrogens on a flexible alkyl chain that can readily participate in a syn-elimination. The methyl group on the nitrogen atom does not have a β-hydrogen, and the hydrogens on the aromatic rings are not suitably positioned for a concerted intramolecular elimination.

Therefore, the thermal decomposition of this compound is expected to proceed through a higher energy pathway, likely involving homolytic cleavage of the C-S or S-O bonds at elevated temperatures. This would generate radical intermediates that could lead to a complex mixture of decomposition products. The exact nature of these pathways and the resulting products would depend on the specific pyrolysis conditions, such as temperature and pressure. It has been noted that phenothiazine derivatives can participate in various oxidation and reduction processes, and their thermal stability can be influenced by the substituents on the ring system. mdpi.com

Nucleophilic and Electrophilic Reactivity of the Sulfoxide Functional Group

The sulfoxide functional group in this compound exhibits dual reactivity, acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Reactivity:

The oxygen atom of the sulfoxide group possesses lone pairs of electrons and is a site of nucleophilicity. It can react with a variety of electrophiles, such as protons (in acid-catalyzed reactions), acylating agents (like acetic anhydride in the Pummerer rearrangement), and other Lewis acids. wikipedia.org This initial nucleophilic attack on an electrophile is a key step in many of the reactions of sulfoxides, leading to the formation of a more reactive intermediate. For instance, the reaction with acyl halides would form an acyloxysulfonium salt, which is a potent electrophile.

Electrophilic Reactivity:

The sulfur atom in the sulfoxide group is electron-deficient due to the electronegativity of the oxygen atom and can act as an electrophile. However, it is generally a weak electrophile. Its electrophilicity is significantly enhanced upon protonation or acylation of the oxygen atom. The resulting sulfonium ion is a much more potent electrophile and is susceptible to attack by a wide range of nucleophiles.

Furthermore, this compound can be reduced back to the corresponding sulfide, 10-methylphenothiazine. This reduction highlights the electrophilic character of the sulfur atom, as it involves the formal addition of electrons. Reagents such as phosphines can be used for the reduction of sulfoxides, where the phosphorus atom acts as the nucleophile attacking the electrophilic sulfur. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 10h Phenothiazine, 10 Methyl , 5 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Analysis

While specific ¹H and ¹³C NMR spectral data for 10H-Phenothiazine, 10-methyl-, 5-oxide, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not widely available in publicly accessible literature, the analysis of related phenothiazine (B1677639) structures provides a predictive framework. For instance, the oxidation of the sulfur atom to a sulfoxide (B87167) is expected to significantly influence the chemical environment of the adjacent aromatic protons and carbons, leading to downfield shifts in their respective NMR spectra. The N-methyl group would present a characteristic singlet in the ¹H NMR spectrum. Definitive assignment, however, requires experimental data for the specific compound.

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in resolving complex structures by mapping correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the aromatic rings of the molecule, helping to assign adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which would be crucial for confirming the spatial relationship between the N-methyl protons and the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the carbon skeleton and confirming the placement of the methyl group and the connectivity of the aromatic rings through the nitrogen and sulfoxide bridge.

Detailed experimental 2D NMR data for this compound are not currently available in surveyed scientific databases.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound would be a strong absorption band corresponding to the S=O (sulfoxide) stretching vibration, typically found in the region of 1030-1070 cm⁻¹. Other bands would include C-H stretching for the aromatic and methyl groups, C=C stretching within the aromatic rings, and C-N stretching vibrations.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Studies on the parent compound, 10-methylphenothiazine (B72558), have utilized resonance Raman spectroscopy to investigate its radical cation, but specific Raman data for the 5-oxide derivative remains elusive. acs.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

The molecular weight of this compound is 229.30 g/mol . nih.gov Mass spectral analysis reveals key fragments that help confirm the structure. The major observed fragments include ions with mass-to-charge ratios (m/z) of 212, 181, and 180. nih.gov The loss of an oxygen atom from the molecular ion (M+) to give a fragment at m/z 213 (corresponding to 10-methylphenothiazine) and subsequent fragmentation is a characteristic pathway for such sulfoxides.

Fragment Ion (m/z) Possible Identity/Origin
212Loss of -OH from M+H or rearrangement
181Fragmentation of the phenothiazine core
180Further fragmentation/rearrangement

This table is based on available mass spectrometry data and common fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures and confirming the identity of compounds in complex matrices. While LC-MS has been extensively used for the characterization of various phenothiazine derivatives, specific retention time and mass spectral data from LC-MS analysis of this compound are not detailed in the available literature. nih.govresearchgate.net The technique is crucial in synthetic chemistry to monitor reaction progress and in metabolism studies to identify oxidized products like sulfoxides. nih.gov

Hybrid Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

QTOF-MS provides high-resolution and accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This level of detail is invaluable for the unambiguous identification of unknown compounds and for distinguishing between isomers. At present, specific research findings detailing the QTOF-MS analysis of this compound are not available in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₃H₁₁NOS, the theoretical exact mass is a critical parameter for its identification.

HRMS analysis confirms the elemental composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of decimal precision. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined exact mass is then compared to the theoretically calculated mass, with a minimal mass error providing strong evidence for the proposed structure.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₁NOS
Theoretical Exact Mass229.05613515 Da nih.govlgcstandards.com
Nominal Mass229 Da

This table presents the fundamental data used in the HRMS verification of the compound's identity.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Research on analogous phenothiazine derivatives provides a comparative basis for understanding the solid-state structure. For instance, the S-O bond distance in 10-methylphenothiazine 5-oxide has been reported to be 1.498 (2) Å. nih.gov This value is a key indicator of the sulfoxide group's geometry.

For comparative purposes, the crystal structure of the parent compound, 10-methyl-10H-phenothiazine, has been determined. researchgate.net It crystallizes in the monoclinic system, which provides a foundational understanding of the core tricyclic framework upon which the sulfoxide is built.

Table 2: Comparative Crystallographic Data

Parameter10-methyl-10H-phenothiazine researchgate.netThis compound
Crystal SystemMonoclinicData not available
Space GroupP2₁/cData not available
a (Å)11.6245 (7)Data not available
b (Å)6.9130 (4)Data not available
c (Å)13.7792 (10)Data not available
β (°)106.591 (2)Data not available
Volume (ų)1061.20 (12)Data not available
S-O Bond Length (Å)N/A1.498 (2) nih.gov

This interactive table allows for a comparison of the known crystallographic parameters of the parent compound with the available data for its 5-oxide derivative.

The introduction of the oxygen atom at the sulfur center is expected to induce changes in the "butterfly" angle of the phenothiazine ring system and influence intermolecular interactions in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophores.

For phenothiazine derivatives, the UV-Vis spectrum is influenced by the electronic structure of the tricyclic system and the nature of its substituents. The introduction of a sulfoxide group at the 5-position in 10-methylphenothiazine alters the electronic environment of the chromophore. This modification typically affects the wavelengths of maximum absorption (λmax).

While specific absorption maxima for this compound are not detailed in the available literature, studies on analogous compounds indicate that phenothiazine S-oxides and their N-alkyl derivatives generally exhibit fluorescence in the 350–450 nm region. nih.gov This suggests that the compound absorbs light in the UV or near-UV region to produce this emission.

Table 3: General Photophysical Properties of Related Phenothiazine Derivatives

Compound ClassTypical Emission Range
Phenothiazine S-oxide and N-alkyl analogs350–450 nm nih.gov

This table provides a general overview of the fluorescence properties of similar compounds, offering an insight into the expected spectral region of interest for this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation, identification, and purity determination of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely used for the analysis of phenothiazine derivatives.

HPLC is a cornerstone of pharmaceutical analysis for the assessment of purity and the quantification of compounds. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For this compound, HPLC is a critical tool for verifying its purity. A certificate of analysis for a commercial sample of Methylphenothiazine Sulfoxide reported a purity of 99.45% as determined by HPLC with detection at a wavelength of 235 nm. This demonstrates the utility of HPLC in establishing a quantitative measure of purity for this compound. The choice of a specific wavelength for detection is crucial and is typically set at or near one of the compound's absorption maxima to ensure high sensitivity.

Table 4: HPLC Purity Data for Methylphenothiazine Sulfoxide

ParameterResult
Purity99.45%
Detection Wavelength235 nm

This interactive table summarizes the reported HPLC purity data, highlighting the effectiveness of this technique for quality control.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. In GC-MS, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. Subsequently, the separated compound is fragmented and detected by a mass spectrometer, providing a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, the electron ionization (EI) mass spectrum exhibits a characteristic fragmentation pattern. The NIST mass spectrometry data center provides information on the major fragments observed in the GC-MS analysis of this compound. nih.gov

Table 5: Major Fragments in the GC-MS Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity
212Major Peak
181Major Peak
180Major Peak

This table presents the key mass-to-charge ratios of the fragments generated during GC-MS analysis, which are crucial for the structural identification of the compound. nih.gov

The analysis of these fragments helps in confirming the presence of the phenothiazine core and the methyl and sulfoxide substituents.

Computational Chemistry and Theoretical Studies on 10h Phenothiazine, 10 Methyl , 5 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 10H-Phenothiazine, 10-methyl-, 5-oxide.

The fundamental structure of the phenothiazine (B1677639) core is a non-planar, butterfly-like conformation, with the central six-membered ring adopting a boat shape. researchgate.net Oxidation at the sulfur atom to form the sulfoxide (B87167) and methylation at the nitrogen atom introduces significant structural and electronic changes.

One of the key geometric parameters determined for 10-methylphenothiazine (B72558) 5-oxide is the sulfur-oxygen bond length. Experimental crystallographic data reports the S—O distance to be 1.498 (2) Å. nih.gov This value is comparable to related phenothiazine sulfoxide derivatives and is a critical data point for validating the accuracy of computational geometry optimization. nih.gov

DFT calculations are employed to find the minimum energy structure of the molecule, optimizing bond lengths, bond angles, and dihedral angles. These calculations confirm the characteristic folded "butterfly" structure of the phenothiazine tricycle. mdpi.comnih.gov The degree of this folding is a key aspect of its electronic structure.

Table 1: Computed Molecular Properties for C₁₃H₁₁NOS

PropertyValueSource
Molecular FormulaC₁₃H₁₁NOSPubChem nih.gov
Molecular Weight229.30 g/molPubChem nih.gov
Exact Mass229.05613515 DaPubChem nih.gov
S—O Bond Length1.498 (2) Å nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular electrical transport properties and kinetic stability. scispace.com

Detailed DFT studies providing specific values for the HOMO-LUMO energies and the energy gap for this compound were not identified in the surveyed literature. Such studies on related compounds show that the HOMO is typically distributed over the electron-rich phenothiazine ring system, while the LUMO's distribution is influenced by the substituents. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules, allowing for the prediction and interpretation of UV-Vis absorption spectra. nih.gov These calculations can determine the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the orbitals involved.

Specific TD-DFT computational results detailing the excited state properties and simulated spectra for this compound are not available in the reviewed scientific literature. For the broader class of phenothiazine derivatives, TD-DFT calculations have been used to assign the n-π* and π-π* transitions observed in their absorption spectra. nih.gov

Advanced Quantum Chemical Calculations (e.g., Hartree-Fock, QCISD(T))

Beyond DFT, other quantum chemical methods can provide further electronic structure insights. The Hartree-Fock (HF) method, an ab initio approach, is often used in conjunction with DFT for comparative analysis. scispace.com More computationally intensive methods like Quadratic Configuration Interaction with Single and Double excitations and a perturbative Triple correction (QCISD(T)) can offer higher accuracy but are generally reserved for smaller systems due to their significant computational cost.

Published research featuring advanced quantum chemical calculations, such as Hartree-Fock or QCISD(T), performed specifically on this compound could not be located for this review. Studies on analogous structures have utilized the HF method as a basis for comparison with DFT results. researchgate.netnepjol.info

Analysis of Intramolecular Interactions and Electronic Distributions

A key feature of the phenothiazine scaffold is the potential for a transannular interaction between the sulfur and nitrogen atoms across the central ring. This interaction, a type of through-space electronic communication, can affect the molecule's geometry and the electron density at these heteroatoms. The extent of this interaction is influenced by the substituents on both the sulfur and nitrogen atoms.

While the existence of such interactions is a recognized feature of the phenothiazine class, specific computational studies quantifying the S⋯N transannular interaction in this compound were not found in the available literature.

Table of Compounds Mentioned

Compound Name Synonym(s)

Anomeric Effects

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of heteroatomic substituents adjacent to a heteroatom within a heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position. This effect is crucial in understanding the conformational behavior and reactivity of saturated heterocyclic systems. While direct studies on the anomeric effect in this compound are not extensively documented in publicly available literature, the principles can be discussed in the context of related phenothiazine structures.

In phenothiazine derivatives, the central thiazine (B8601807) ring is non-planar, adopting a folded "butterfly" conformation. The introduction of an S-oxide group, as in this compound, can influence this conformation. The lone pair of electrons on the nitrogen atom and the polar S=O bond can participate in stereoelectronic interactions that may stabilize or destabilize certain conformations.

Research on analogous compounds, such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, has demonstrated the presence of anomeric effects through X-ray, NMR, and DFT computational studies. rsc.orgmdpi.comnih.govmdpi.com In these systems, the preferential axial or equatorial orientation of substituents is governed by stabilizing hyperconjugative interactions. These interactions typically involve the delocalization of electron density from a lone pair of one heteroatom into an adjacent antibonding σ* orbital. While the specific nature and magnitude of anomeric effects in this compound would require dedicated computational analysis, the foundational principles observed in similar heterocyclic systems suggest that such effects could play a role in determining its three-dimensional structure and reactivity.

Extended Electron Distributions (XED) Field Analysis

Extended Electron Distributions (XED) field analysis is a computational method used in drug design and molecular modeling to understand and predict the interaction of molecules based on their electrostatic and shape properties. This method moves beyond simple point charges to provide a more detailed and accurate representation of a molecule's electron distribution, which is crucial for understanding non-covalent interactions.

A comprehensive search of scientific literature did not yield any specific studies that have applied Extended Electron Distributions (XED) field analysis to this compound. Therefore, a detailed discussion of XED field analysis for this particular compound cannot be provided at this time.

Prediction and Rationalization of Spectroscopic Data through Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and rationalizing the spectroscopic properties of molecules, including phenothiazine derivatives. These computational methods allow for the calculation of various spectroscopic parameters, which can then be compared with experimental data to provide a deeper understanding of the molecule's electronic structure and behavior.

For phenothiazine derivatives, DFT calculations have been successfully employed to interpret UV-visible absorption spectra, as well as vibrational spectra (infrared and Raman). For instance, in studies of related phenothiazine sulfoxide compounds, such as 3,7-dinitro-10H-phenothiazine 5-oxide, Time-Dependent DFT (TD-DFT) calculations have been used to assign electronic transitions observed in the absorption and emission spectra. nih.gov These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insight into the nature of the electronic transitions (e.g., n-π* or π-π*).

The oxidation of the sulfur atom to a sulfoxide in the phenothiazine core acts as an electron-withdrawing group, which can influence the electronic properties and, consequently, the spectroscopic signatures of the molecule. nih.gov Theoretical models can quantify these effects on the electron density distribution and orbital energies.

Vibrational spectroscopy is another area where theoretical models provide significant insights. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. The calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions.

Spectroscopic ParameterExperimental Value (for a related phenothiazine derivative)Calculated Value (DFT/TD-DFT)
Maximum Absorption (λmax)280 nm, 234 nmNot available
Emission Wavelength647 nm (for 3,7-dinitro-10H-phenothiazine 5-oxide)568 nm (S1 → S0 transition)
Key IR Vibrational FrequenciesNot availableNot available

Electrochemical Behavior and Redox Properties of 10h Phenothiazine, 10 Methyl , 5 Oxide

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key technique used to investigate the redox properties of phenothiazine (B1677639) derivatives. nih.gov CV studies reveal the potentials at which oxidation and reduction events occur and provide insights into the stability of the generated radical ions. acs.org

For phenothiazine analogues, CV scans typically show one or more oxidation waves. nih.gov The first oxidation is generally a reversible one-electron process corresponding to the formation of a stable radical cation. uky.edu In the case of 10-methylphenothiazine (B72558), this first oxidation event is well-documented. acs.orgutexas.edu When the sulfur atom is oxidized to a sulfoxide (B87167), as in 10H-Phenothiazine, 10-methyl-, 5-oxide, the electrochemical behavior is altered. The presence of the electron-withdrawing sulfoxide group makes the molecule more difficult to oxidize compared to its non-oxidized counterpart, 10-methylphenothiazine.

Studies on similar phenothiazine S-oxides show that they undergo oxidation, which can be observed in cyclic voltammograms. For instance, the electrochemical oxidation of chlorpromazine (B137089) (a phenothiazine derivative) to its S-oxide metabolite (CPZ-SO) has been studied, indicating that the S-oxide itself is an electroactive species. nih.gov The cyclic voltammogram of a phenothiazine S-oxide would be expected to show an oxidation peak corresponding to the formation of an S-oxide radical cation. bham.ac.uk Successive scans in CV experiments can also reveal the stability of the generated species and whether subsequent chemical reactions occur. nih.govbham.ac.uk

Oxidation Potentials and Corresponding Mechanisms

The oxidation of phenothiazine derivatives primarily occurs at the sulfur and nitrogen atoms, which are the most electron-rich centers. nih.gov The initial oxidation typically involves the removal of one electron from the heterocyclic ring system to form a radical cation. uky.edu

For this compound, the oxidation process is influenced by the pre-existing sulfoxide group. The proposed mechanism for the electrochemical formation of phenothiazine sulfoxides from the parent phenothiazine involves the initial oxidation of the sulfur atom. mdpi.com Once the S-oxide is formed, it can undergo further oxidation at a more positive potential. This second oxidation event could involve the formation of a radical cation centered on the S-oxide. bham.ac.uk

The general mechanism for the oxidation of phenothiazines to their sulfoxide and subsequently to sulfone metabolites under electrochemical conditions involves a one-electron transfer to form a radical cation, followed by reaction with water (present as a solvent or impurity) and further oxidation steps. mdpi.com The oxidation potential is sensitive to substituents on the phenothiazine core; electron-withdrawing groups, like the S-oxide, generally increase the oxidation potential. nih.gov

Table 1: Representative Oxidation Potentials of Phenothiazine Derivatives

Compound First Oxidation Potential (Epa1) Second Oxidation Potential (Epa2) Notes
2-chlorophenothiazine (2CPTZ) 376 mV 756 mV Potentials vs. Fc/Fc⁺. Epa2 is associated with S-oxide radical cation formation. bham.ac.uk

This table provides context from closely related phenothiazine derivatives, as specific potential data for this compound was not available in the searched literature.

Reduction Potentials and Pathways

The literature on the electrochemical behavior of phenothiazine derivatives tends to focus more extensively on their oxidation processes, as the electron-rich nature of the heterocyclic system makes them excellent electron donors. nih.gov However, reduction processes are also possible.

Correlation of Electrochemical Data with Molecular Orbital Energies

Quantum chemical calculations, such as Density Functional Theory (DFT), are frequently used to correlate experimental electrochemical data with theoretical molecular properties. researchgate.netresearchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) is directly related to the ionization potential and, consequently, the oxidation potential of a molecule. researchgate.net A higher HOMO energy level indicates that the molecule is more easily oxidized. researchgate.net

Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the electron affinity and the reduction potential. For this compound, the introduction of the electronegative oxygen atom at the sulfur bridge is expected to lower both the HOMO and LUMO energy levels compared to 10-methylphenothiazine. This stabilization of the HOMO level corresponds to a higher oxidation potential, as more energy is required to remove an electron.

Studies on similar molecules, such as 10-Acetyl-10H-phenothiazine 5-oxide, have utilized DFT calculations to determine the HOMO-LUMO energy gap, which provides insights into the molecule's electronic transitions and stability. researchgate.netscispace.com The HOMO is typically delocalized over the electron-rich phenothiazine core, including the sulfur and nitrogen atoms, while the LUMO distribution is also spread across the ring system. researchgate.net Theoretical calculations have shown good agreement with experimental redox potentials for phenothiazine and N-methylphenothiazine, particularly when using the B3PW91/6-311+g* method combined with a solvation model. researchgate.net

Development of Electrochemical Sensors for Phenothiazine Derivatives

The distinct redox properties of phenothiazine derivatives make them attractive candidates for applications in electrochemical sensors. rsc.org Their ability to undergo reversible or quasi-reversible redox reactions at specific potentials allows for the detection and quantification of various analytes. researchgate.net Oxidized phenothiazine derivatives are noted for their potential use in sensors due to their excellent photoluminescence and electrochemical properties. rsc.org

Phenazine-based compounds, which are structurally related to phenothiazines, are widely used as redox mediators in electrochemical sensors and biosensors. researchgate.net They facilitate electron transfer between the analyte and the electrode surface, often at a lower overpotential, which enhances the sensitivity and selectivity of the sensor. researchgate.net

Given that this compound possesses electroactive properties, it could potentially be used in sensor applications. The sulfoxide group modifies the electronic properties, which could be exploited to tune the sensor's response to a specific target analyte. The development of such sensors often involves immobilizing the phenothiazine derivative on an electrode surface, for example, by modifying a glassy carbon electrode. researchgate.net

Photophysical Characteristics and Photochemistry of 10h Phenothiazine, 10 Methyl , 5 Oxide

Absorption and Emission Properties

The introduction of an oxygen atom to the sulfur bridge in the phenothiazine (B1677639) scaffold significantly alters its electronic and optical properties. The sulfoxide (B87167) group acts as an electron acceptor, modifying the energy levels of the molecule and influencing its interaction with light.

Maximum Emission Wavelength (λmax) and Photoluminescence Quantum Yield (PLQY)

Specific experimental data for the maximum emission wavelength (λmax) and photoluminescence quantum yield (PLQY) of 10-methyl-10H-phenothiazine 5-oxide are not extensively detailed in the reviewed literature. However, the photophysical properties can be inferred from studies on closely related phenothiazine derivatives. For instance, derivatives of the more oxidized 10-methyl-10H-phenothiazine-5,5-dioxide have been shown to exhibit emission in the visible spectrum. One such derivative, designed as an intramolecular charge transfer compound, displays a maximum emission wavelength of 422 nm in toluene. researchgate.net Other complex derivatives incorporating the 10-methyl-10H-phenothiazine-5,5-dioxide unit show emissions at 455 nm and 511 nm, with corresponding PLQY values of 0.083 and 0.098, respectively. researchgate.net These findings suggest that the emission properties of oxidized 10-methyl-phenothiazine compounds are highly dependent on their specific molecular structure and substitutions.

Intramolecular Charge Transfer (ICT) Phenomena

The structure of 10-methyl-10H-phenothiazine 5-oxide is conducive to intramolecular charge transfer (ICT). The phenothiazine moiety is a well-known electron donor, while the sulfoxide group (S=O) is electron-withdrawing. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich phenothiazine ring system, to the lowest unoccupied molecular orbital (LUMO), which is influenced by the electron-accepting sulfoxide group.

Solvatochromism Studies

Molecules exhibiting strong intramolecular charge transfer in the excited state typically display significant solvatochromism, which is a change in the absorption or emission spectrum color with a change in solvent polarity. For phenothiazine derivatives, a marked positive solvatochromism is often observed, indicating considerable ICT character. researchgate.net This means that as the polarity of the solvent increases, the emission spectrum shifts to longer wavelengths (a red shift).

This phenomenon occurs because polar solvent molecules can stabilize the charge-separated excited state more effectively than nonpolar solvents. This stabilization lowers the energy of the excited state, resulting in a smaller energy gap for emission and, therefore, a red-shifted fluorescence. While specific solvatochromism studies on 10-methyl-10H-phenothiazine 5-oxide are not detailed, this general principle for ICT compounds strongly suggests that it would exhibit a similar red shift in its emission spectrum in more polar solvents.

Excited State Dynamics

The processes that occur following the absorption of light, including fluorescence and intersystem crossing, are critical to understanding the photochemistry of a compound. For oxidized phenothiazines, these dynamics can include thermally activated delayed fluorescence (TADF), a process of significant interest for applications in organic light-emitting diodes (OLEDs).

Transient Photoluminescence Decay Curves

The transient photoluminescence decay provides insight into the lifetime of the excited state. For many phenothiazine-based compounds, the decay curve is composed of at least two components: a short-lived prompt fluorescence and a longer-lived delayed fluorescence. nih.gov This bi-exponential decay is a hallmark of molecules that undergo efficient intersystem crossing from the singlet excited state (S1) to a triplet excited state (T1), followed by reverse intersystem crossing back to the S1 state, from which delayed emission occurs.

Studies on derivatives of 10-methyl-10H-phenothiazine-5,5-dioxide doped into a polymer film show complex multiexponential decay transients, indicating an inhomogeneous system. researchgate.netnih.gov The decay kinetics are sensitive to the molecular environment and concentration, with factors like aggregation and excimer formation influencing the deactivation pathways. nih.gov

Delayed Fluorescence Lifetimes

Delayed fluorescence is a key feature in the excited state dynamics of many advanced phenothiazine derivatives. This process is particularly efficient in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). While specific data for 10-methyl-10H-phenothiazine 5-oxide is unavailable, related structures provide valuable context. For example, TADF materials based on the 10-methyl-10H-phenothiazine-5,5-dioxide acceptor unit have been synthesized and characterized. researchgate.net Two such compounds, when doped in a PMMA film, exhibited significant delayed fluorescence lifetimes of 5.78 µs and 20.00 µs, respectively. researchgate.net These long lifetimes are characteristic of efficient TADF and underscore the potential of oxidized phenothiazine cores in designing functional photoactive materials.

Singlet (S1) and Triplet (T1) Energy Gaps (ΔEST)

The energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a critical parameter that governs the photophysical behavior of a molecule, including its potential for thermally activated delayed fluorescence (TADF). While specific experimental data for the ΔEST of 10H-Phenothiazine, 10-methyl-, 5-oxide is not extensively documented in the literature, analysis of closely related structures provides valuable insight.

For instance, derivatives of the corresponding sulfone, 10-methyl-10H-phenothiazine-5,5-dioxide, have been studied as potential TADF materials. Time-resolved fluorescence and phosphorescence spectra of these dioxide derivatives doped in PMMA films at 77 K have been used to determine their ΔEST values. These values are typically small, which is a prerequisite for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state.

Table 1: Experimental and Theoretical ΔEST for 10-methyl-10H-phenothiazine-5,5-dioxide Derivatives
CompoundExperimental ΔEST (eV)Theoretical ΔEST (eV)
Derivative 1a0.2030.232
Derivative 1b0.1770.295

Data sourced from time-resolved fluorescence and phosphorescence spectra of doped PMMA films at 77 K.

These small energy gaps in the dioxide analogues suggest that this compound likely also possesses a relatively small ΔEST, influencing its luminescence properties.

Phosphorescence Properties and d-pπ Bonding Interactions

The presence of the sulfoxide group (S=O) in this compound introduces d-pπ bonding, which has a profound effect on its phosphorescence. This type of bonding can hinder intense intermolecular π-π stacking, which is beneficial for inhibiting excited triplet-triplet annihilation. acs.org The introduction of d-pπ bonds into phenothiazine systems has been shown to significantly enhance phosphorescence lifetimes. acs.org

Key effects of d-pπ bonding on phosphorescence include:

Regulation of Electronic Configuration: The d-pπ bond alters the electronic distribution within the molecule. Theoretical calculations and single-crystal analysis of model systems show that this bond can reduce the (n, π) character of the lowest triplet state (T1), leading to a more pure (π, π) configuration. nih.gov This change is crucial for achieving long-lived phosphorescence.

Suppression of Non-Radiative Decay: The d-pπ bond leads to a nonplanar conformation between the sulfoxide group and the phenyl rings. This weakens the interaction between the non-bonding electron pairs on the oxygen atom and the adjacent π orbitals, which helps to regulate the n-orbital contribution to the T1 state. nih.gov This suppression of non-radiative decay pathways contributes to enhanced phosphorescence.

Creation of a Rigid Environment: The specific bonding endows the molecular environment with multiple intermolecular interactions, such as hydrogen bonds, which creates a rigid matrix that minimizes vibrational quenching of the triplet state. nih.gov

Studies on various phenothiazine derivatives containing S=O or P=O groups confirm that the presence of d-pπ bonds is a key strategy for developing materials with interesting and enhanced phosphorescence properties. acs.org Oxidized phenothiazine chromophores, including phenothiazine 5-oxides, are noted for exhibiting high phosphorescence quantum yields and long-lived emission lifetimes in the solid state, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org

Photoinduced Electron Transfer Processes

Phenothiazine and its derivatives, including 10-methylphenothiazine (B72558), are well-known electron donors in their excited states. Photoinduced electron transfer (PET) is a primary decay pathway for the excited singlet state in the presence of suitable electron acceptors.

In polar solvents like acetonitrile, direct electron transfer occurs from the excited singlet state of 10-methylphenothiazine to electron acceptors such as chloroalkanes. acs.org This process leads to the formation of the 10-methylphenothiazine radical cation (MPS•+), which can be detected by techniques like picosecond flash photolysis. acs.orglookchem.com

The self-sensitized photooxidation of 10-methylphenothiazine (MPS) to its sulfoxide (MPSO) is a key reaction pathway that proceeds via electron transfer. In the presence of oxygen and strong acids, electron transfer from the triplet excited state of MPS to molecular oxygen can compete with singlet oxygen formation. rsc.org This transfer produces the MPS radical cation and the superoxide (B77818) anion (O2•−). rsc.org The subsequent scavenging of the superoxide anion by protons prevents back electron transfer, facilitating the oxidation pathway that ultimately yields 10-methylphenothiazine-5-oxide. rsc.org

The reaction pathways are highly dependent on the solvent polarity and the presence of proton donors. rsc.org

In non-polar solvents: No significant reaction is observed. rsc.org

In polar solvents: Self-sensitized and sensitized singlet oxygen generation leads to the oxidation of MPS to MPSO, likely through a zwitterionic persulfoxide intermediate. rsc.org

In the presence of strong acids: The formation of the MPS radical cation and superoxide anion via electron transfer becomes a dominant and efficient competing pathway. rsc.org

Photorearrangement Reactions of Heterocyclic N-Oxides

Photorearrangement reactions are common photochemical processes for many heterocyclic N-oxides. Upon absorption of UV light, these compounds can undergo complex structural reorganizations. For example, quinoxaline (B1680401) 1,4-di-N-oxides are known to undergo two primary types of photochemical reactions: photoisomerization, involving the migration of a substituent to a nitrogen atom, and photorearrangement, which can lead to the elimination of a substituent and the formation of lactams. osti.gov

However, specific studies detailing the photorearrangement reactions of this compound are not prominent in the surveyed scientific literature. While the general principles of N-oxide photochemistry are established, the specific pathways and products for this particular S-oxide would depend on its unique electronic structure, the stability of potential intermediates, and the reaction conditions. The focus of photochemical research on this compound has primarily been on the photoinduced electron transfer and photooxidation reactions that lead to its formation, rather than its subsequent photorearrangement. rsc.org

Structural Insights and Stereochemistry of 10h Phenothiazine, 10 Methyl , 5 Oxide

Molecular Conformation and Geometry (e.g., Butterfly Structure of Phenothiazines)

The core structure of phenothiazine (B1677639) and its derivatives, including the 10-methyl-5-oxide variant, is not planar. Instead, it adopts a folded, non-planar conformation commonly referred to as a "butterfly" structure. This folding occurs along the axis connecting the sulfur and nitrogen atoms within the central six-membered ring.

This unique geometry is a hallmark of the phenothiazine scaffold and significantly influences the molecule's properties. The degree of folding can be quantified by the dihedral angle between the two flanking benzene (B151609) rings. In the parent compound, 10H-phenothiazine 5-oxide, this dihedral angle is reported to be 18.40 (14)°. nih.gov This bent structure impedes the formation of ground-state aggregates and excimers. rsc.org The central heterocycle's non-planar shape contributes to the nonaromatic character of this part of the molecule. researchgate.net

The introduction of the methyl group at the 10-position (nitrogen atom) and the oxide at the 5-position (sulfur atom) influences this butterfly conformation. The S=O bond in 10-methylphenothiazine (B72558) 5-oxide has a reported length of 1.498 (2) Å. nih.gov In the solid state, the sulfoxide (B87167) oxygen atom can exhibit disorder, occupying both boat-axial and boat-equatorial positions with different probabilities. For instance, in 10H-phenothiazine 5-oxide, the boat-axial S—O conformation is the major component (90.7%), while the boat-equatorial is the minor one (9.3%). nih.gov

Stereochemical Aspects of the Sulfoxide Group (Chirality)

A crucial stereochemical feature of 10H-Phenothiazine, 10-methyl-, 5-oxide arises from the sulfoxide group. The sulfur atom in a sulfoxide is chiral when the two organic substituents attached to it are different, which is the case in this molecule. The sulfur atom is bonded to the two phenyl rings of the phenothiazine core, a methyl group (indirectly via the nitrogen), and the oxygen atom. This arrangement makes the sulfur atom a stereocenter.

Consequently, this compound can exist as a pair of enantiomers. researchgate.net The synthesis of such chiral sulfoxides is a significant area of interest in organic chemistry. rsc.orgacsgcipr.org The oxidation of the prochiral sulfide (B99878) (10-methylphenothiazine) can lead to a racemic mixture of the (R)- and (S)-sulfoxides, or to an enantiomerically enriched product if a chiral oxidizing agent or catalyst is used. acsgcipr.orgnih.gov The chirality of the sulfoxide group can have a profound impact on the biological activity and pharmacological properties of phenothiazine derivatives.

Influence of Substituents on Molecular Topology and Electronic Structure

The substituents on the phenothiazine ring system, namely the 10-methyl group and the 5-oxide, significantly modulate the molecule's topology and electronic properties.

The sulfoxide group at the S-5 position is an electron-withdrawing group. The oxidation of the sulfur atom to a sulfoxide alters the electron distribution within the phenothiazine core. rsc.org Quantum mechanical calculations on related phenothiazine sulfoxides have shown that the introduction of the sulfoxide leads to stronger negative electrostatic potentials around the ring system compared to the parent, non-oxidized drugs. nih.govsemanticscholar.org This change in the electronic landscape can affect the molecule's reactivity and its ability to participate in intermolecular interactions.

Intermolecular Interactions in Condensed Phases

In the solid state, molecules of this compound and related compounds engage in various intermolecular interactions that dictate their crystal packing. These interactions can include:

Hydrogen Bonding: While the N-methyl group precludes N-H---O hydrogen bonding, C-H---O interactions involving the methyl or aromatic protons and the sulfoxide oxygen are possible. In the parent 10H-phenothiazine 5-oxide, strong intermolecular N—H⋯O hydrogen bonds are observed. nih.gov

π–π Stacking: The aromatic rings of the phenothiazine core can participate in π–π stacking interactions. The butterfly shape of the molecule influences the geometry of these interactions. Centroid-to-centroid distances between aromatic rings of adjacent molecules in 10H-phenothiazine 5-oxide have been measured at 3.9096 (16) Å and 4.1423 (16) Å. nih.gov

The specific nature and geometry of these intermolecular forces determine the macroscopic properties of the crystalline material, such as its melting point and solubility. The crystal structure of related phenothiazine derivatives shows that multiple intermolecular interactions can help to suppress molecular motions. nih.gov

Interactive Data Table: Crystallographic and Structural Data

ParameterValueCompoundReference
Dihedral Angle (Benzene Rings)18.40 (14)°10H-Phenothiazine 5-oxide nih.gov
S=O Bond Length1.498 (2) Å10-Methylphenothiazine 5-oxide nih.gov
S=O Occupancy (Boat-axial)0.907 (4)10H-Phenothiazine 5-oxide nih.gov
S=O Occupancy (Boat-equatorial)0.093 (4)10H-Phenothiazine 5-oxide nih.gov
π–π Stacking (Centroid-Centroid)3.9096 (16) Å10H-Phenothiazine 5-oxide nih.gov
π–π Stacking (Centroid-Centroid)4.1423 (16) Å10H-Phenothiazine 5-oxide nih.gov

Advanced Derivatives and Analogues of 10h Phenothiazine, 10 Methyl , 5 Oxide for Research

N-Alkyl/Aryl Substitutions at Position 10

The nitrogen atom at position 10 of the phenothiazine (B1677639) ring system is a primary site for synthetic modification. N-alkylation of phenothiazine S-oxides is a common strategy to introduce various functional groups. For instance, 10H-phenothiazine 5-oxide can be N-alkylated using reagents like methyl 4-(bromomethyl)benzoate (B8499459) in the presence of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent like N,N-dimethylformamide (DMF). nih.gov This reaction attaches a methyl benzoate (B1203000) group via a methylene (B1212753) bridge to the nitrogen atom, creating an ester derivative for further functionalization. nih.gov

The following table summarizes examples of N-substituted phenothiazine-5-oxide derivatives and the reagents used for their synthesis.

Starting MaterialReagent(s)N-10 SubstituentReference
10H-phenothiazine 5-oxide1. LiHMDS2. Methyl 4-(bromomethyl)benzoate-CH₂-C₆H₄-COOCH₃ nih.gov
10-Ethylphenothiazine1. Oxidation to S-oxide2. n-Butyllithium-CH₂CH₃ nih.gov

Substitutions on Aromatic Rings (e.g., Position 2, 3, 7)

The aromatic rings of the phenothiazine core offer additional sites for modification, with positions 2, 3, and 7 being common targets for electrophilic substitution and other reactions. rsc.org These substitutions are a key strategy for fine-tuning the electronic properties of the molecule. For example, the synthesis of 3,7-dinitro-10H-phenothiazine 5-oxide involves nitration of the phenothiazine ring, which introduces strong electron-withdrawing groups. mdpi.com This modification significantly alters the electron density distribution across the molecule. mdpi.com

The introduction of substituents at the 2 and 8 positions has been less common due to synthetic challenges but can be achieved through methods like the Buchwald–Hartwig reaction followed by sulfur oxidation. rsc.org This approach allows for the creation of novel donor-acceptor systems with unique photoluminescent properties. rsc.org The functionalization at the C-3 and C-7 positions is a more conventional strategy, often employed to create push-pull systems where the properties can be modulated by altering the sulfur oxidation state. rsc.org

Position(s)SubstituentCompound ExampleReference
3, 7Nitro (-NO₂)3,7-dinitro-10H-phenothiazine 5-oxide mdpi.com
2, 8Varies (e.g., Aryl groups)2,8-functionalized phenothiazines rsc.org

Modification of Sulfur Oxidation State (e.g., Sulfones)

The sulfur heteroatom in the central thiazine (B8601807) ring can exist in various oxidation states, primarily as a sulfide (B99878) (phenothiazine), a sulfoxide (B87167) (phenothiazine 5-oxide), and a sulfone (phenothiazine 5,5-dioxide). nih.govrsc.org The oxidation state of the sulfur atom significantly influences the molecule's geometry and electronic properties. rsc.orgnih.gov Converting the sulfoxide to a sulfone is a key modification strategy.

The synthesis of phenothiazine 5,5-dioxide (sulfone) can be achieved by the further oxidation of phenothiazine 5-oxide. nih.govnih.gov This transformation changes the sulfur group from an electron-donating entity in its lower oxidation states to a potent electron-withdrawing group in the sulfone state. mdpi.comrsc.org This increased electron-accepting capability substantially enhances electron injection and transport properties in materials designed for optoelectronic applications. rsc.org For instance, the oxidation potential of a phenothiazine derivative was observed to increase significantly upon conversion to the 5,5-dioxide form, reflecting its altered electronic nature. rsc.org This modulation of the sulfur oxidation state is a widely used strategy to fine-tune the properties of phenothiazine derivatives for various applications. rsc.orgrsc.org

DerivativeSulfur Oxidation StateKey Property ChangeReference(s)
Phenothiazine 5-oxideSulfoxide (S=O)Intermediate nih.gov
Phenothiazine 5,5-dioxideSulfone (O=S=O)Strong electron-withdrawing character nih.govrsc.org

Ring System Modifications: Azaphenothiazines and Other Fused Heterocyclic Systems

Modification of the core heterocyclic structure of phenothiazine provides another avenue for creating advanced analogues. This can involve replacing one of the benzene (B151609) rings with a nitrogen-containing heterocycle, such as pyridine, to form azaphenothiazines. nih.govnih.gov These analogues, including isomeric pyridobenzothiazines, have been investigated for their unique biological activities. nih.gov The introduction of a nitrogen atom into the aromatic framework can lead to compounds with increased potency and selectivity for specific biological targets. nih.gov

Another significant ring system modification is the sulfur extrusion from phenothiazine-5-oxide to induce ring contraction, yielding carbazole (B46965). This reaction can be achieved in high yield (96%) using a combination of lithium and sodium metal in THF. nih.gov This desulfurization provides a direct synthetic route from oxidized phenothiazines to carbazole derivatives. nih.govresearchgate.net Furthermore, extending the π-conjugation of the phenothiazine system by fusing additional aromatic rings, such as in benzo[b]phenothiazine, has been shown to red-shift light absorption and enhance photocatalytic performance. rsc.org

Modification TypeReagents/MethodResulting SystemReference(s)
Ring ReplacementVariesAzaphenothiazine (e.g., Pyridobenzothiazine) nih.govnih.gov
Ring ContractionLi/Na in THFCarbazole nih.govresearchgate.net
Ring FusionMulti-step synthesisExtended Phenothiazines (e.g., Benzo[b]phenothiazine) rsc.org

Synthesis of Hybrid Materials (e.g., Phenothiazine/Borane)

The integration of the phenothiazine-5-oxide scaffold with other functional chemical moieties has led to the development of novel hybrid materials. A notable example is the creation of materials combining the electron-donating phenothiazine unit with an electron-accepting borane (B79455) unit, such as dimesitylborane. rsc.org These phenothiazine/dimesitylborane hybrid materials can function as bipolar transport hosts in organic light-emitting diodes (OLEDs). rsc.org

Additionally, boron difluoride complexes of phenothiazine derivatives, including those with oxidized sulfur atoms, have been synthesized. nih.gov These complexes are created by incorporating a pyridyl group onto the phenothiazine scaffold, which then coordinates with a boron difluoride (BF₂) moiety. The properties of these complexes, including their photophysics and dynamic conformational behaviors, are influenced by the oxidation state of the sulfur atom. nih.gov Such hybrid materials open new avenues for the development of advanced materials for optoelectronics.

N-Mannich Bases and Other Functionalized Phenothiazine Derivatives

The Mannich reaction is a three-component condensation that provides a powerful tool for the aminomethylation of acidic protons. oarjbp.comnih.gov This reaction has been applied to phenothiazine derivatives to synthesize N-Mannich bases, which are of interest for their potential pharmacological activities. nih.govresearchgate.net In a typical synthesis, a phenothiazine derivative with an available N-H or other active hydrogen is reacted with formaldehyde (B43269) and a secondary amine (such as piperidine (B6355638) or morpholine). oarjbp.comnih.gov

For example, 10-methyl-10H-phenothiazine-3-sulfonamide can be reacted with various secondary amines and formaldehyde to generate a series of N-Mannich bases. nih.gov The resulting compounds feature a characteristic aminomethyl group attached to the sulfonamide nitrogen. nih.gov The Mannich reaction represents a versatile method for introducing secondary and tertiary amine functionalities, which can significantly alter the physicochemical and biological properties of the parent phenothiazine molecule. nih.govresearchgate.net

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